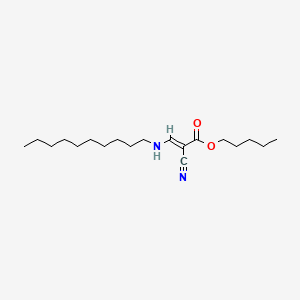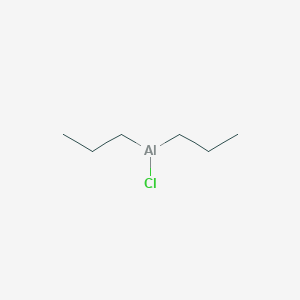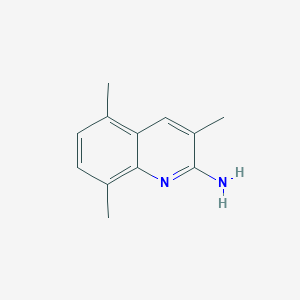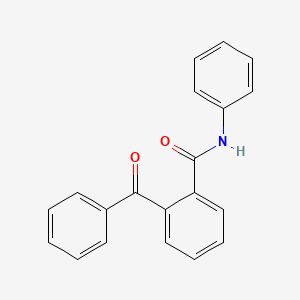
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves several steps. One common method includes the reaction of 2-propenoic acid with a decylamine derivative under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the ester bond . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
2-Propenoic acid, 2-cyano-3-(decylamino)-, pentyl ester can be compared with similar compounds such as:
- 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-cyanoethyl ester
- 2-Propenoic acid, 2-cyano-3-(decylamino)-, 2-(pentyloxy)ethyl ester
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
89269-02-3 |
|---|---|
Molecular Formula |
C19H34N2O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
pentyl (E)-2-cyano-3-(decylamino)prop-2-enoate |
InChI |
InChI=1S/C19H34N2O2/c1-3-5-7-8-9-10-11-12-14-21-17-18(16-20)19(22)23-15-13-6-4-2/h17,21H,3-15H2,1-2H3/b18-17+ |
InChI Key |
QNOCJXIUNLPPSN-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCN/C=C(\C#N)/C(=O)OCCCCC |
Canonical SMILES |
CCCCCCCCCCNC=C(C#N)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)


![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
